molecular formula C16H16O4 B085897 Anisoin CAS No. 119-52-8

Anisoin

Cat. No. B085897
CAS RN: 119-52-8
M. Wt: 272.29 g/mol
InChI Key: LRRQSCPPOIUNGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Anisoin and related compounds involves advanced techniques that manipulate molecular structures for desired outcomes. For example, the electrochemical synthesis of Anisoin on a platinum anode surface from phenol or sodium phenate showcases innovative approaches to its production, highlighting the complexities and efficiencies in its synthesis process (Zhang & Wang, 2018).

Molecular Structure Analysis

Advances in NMR techniques have been pivotal in understanding the molecular structure of compounds like Anisoin. The application of anisotropic NMR parameters, including residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), has provided detailed insights into the structural characterization of organic small molecules, offering a deeper understanding of Anisoin's molecular geometry and atomic interactions (Liu et al., 2018).

Chemical Reactions and Properties

Anisoin's chemical behavior, especially its reactivity in synthesis and organic reactions, is of great interest. Studies have explored its role as a precursor in various chemical reactions, including carboxylation reactions catalyzed by Pd(OAc)2 and molybdovanadophosphates, demonstrating its versatility and reactivity in forming complex organic compounds (Ohashi, Sakaguchi, & Ishii, 2005).

Physical Properties Analysis

The physical properties of Anisoin, such as its crystal structure at low temperatures, have been studied to understand its solid-state characteristics. The determination of Anisoin's crystal structure at 100 K provided valuable information about its packing and interactions in the solid state, contributing to the knowledge base regarding its physical properties (Seidel & Goddard, 2015).

Chemical Properties Analysis

Anisoin's chemical properties, particularly its solvent capabilities and reactions with other compounds, have been explored to harness its potential in various applications. For instance, its use as a solvent in organic electrochemistry highlights its chemical stability and effectiveness in facilitating electron transfer processes, underscoring its utility in chemical syntheses and reactions (Jaworski, Cembor, & Orlik, 2005).

Scientific Research Applications

  • Pre-chromatographic Derivatization Reagent for Guanidino Compounds : Anisoin is used as a derivatization reagent for LC analysis of guanidino compounds, demonstrating effectiveness in pharmaceuticals and human urine analysis (Gatti & Gioia, 2006).

  • Therapeutic Agent in Respiratory Disorders : Anisodamine, a variant of Anisoin, acts as an antagonist of muscarinic acetylcholine receptors and shows potential in treating airway smooth muscle cell proliferation and tracheal contractility issues, particularly related to cigarette smoke-induced conditions (Xu et al., 2012).

  • Neuropharmacological Applications : Methanol extract of Anisomeles indica has been investigated for antinociceptive, anxiolytic, and sedative effects, suggesting its potential in treating neuropharmacological disorders (Uddin et al., 2018).

  • Intervertebral Disc Degeneration Treatment : Anisodamine shows promising results in treating intervertebral disc degeneration by inhibiting the senescence of nucleus pulposus cells and degradation of the extracellular matrix (Tang et al., 2020).

  • Turbulence Properties Research : Anisotropic turbulence intensities and the distribution of Reynolds stresses and energy spectra in various conditions have been studied, contributing to the field of fluid dynamics and engineering applications (Faragó & Bencs, 2020).

  • Biocontrol of Pest Insects : Metarhizium anisopliae, related to Anisoin, is utilized for biocontrol of pest insects, indicating its significance in environmental and agricultural applications (Zimmermann, 2007).

  • Pharmacological Properties in Various Disorders : Anisodamine exhibits a spectrum of pharmacological effects, including cardiovascular properties, anti-thrombotic activity, and potential therapeutic uses in a range of disorders like septic shock, respiratory diseases, and circulatory disorders (Poupko et al., 2007).

  • Kidney Injury Treatment : Anisodamine has been studied for its protective effect against rhabdomyolysis-induced acute kidney injury, suggesting its therapeutic potential in kidney-related disorders (Yuan et al., 2017).

Safety And Hazards

Anisoin should be stored below +30°C . It is classified as WGK 3, which means it is highly hazardous to water . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately . It is stable under normal conditions and incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides .

Future Directions

Anisoin is widely used in UV curing inks, wood coatings, paper coatings, optical fiber, PCB, screen printing, paper varnish, and other surfaces . It is a useful pre-chromatographic derivatization fluorogenic reagent for LC (liquid chromatography) analysis of guanidino compounds . This suggests that Anisoin could have potential future applications in these areas.

properties

IUPAC Name

2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRQSCPPOIUNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60883311
Record name 4,4'-Dimethoxybenzoin
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Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Dimethoxybenzoin
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Product Name

2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone

CAS RN

119-52-8
Record name 4,4′-Dimethoxybenzoin
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Record name Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-
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Record name p-Anisoin
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Record name Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-
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Record name 4,4'-Dimethoxybenzoin
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Record name 4,4'-anisoin
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Synthesis routes and methods I

Procedure details

2,-4-diethylthioxanthone 2-ethylanthraquinone; 2-methylanthraquinone; 1,8-dihydroxyanthraquinone; dibenzoylperoxide; 2,2-dimethoxy-2-phenylacetophenone; benzoin; 2-hydroxy-2-methylpropiophenone; benzaldehyde; 4-(2-hydroxyethoxy)phenyl-(2-hydroxy-2-methylpropyl)-ketone; benzoylacetone;
[Compound]
Name
2,-4-diethylthioxanthone 2-ethylanthraquinone
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4-(2-hydroxyethoxy)phenyl-(2-hydroxy-2-methylpropyl)-ketone
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methoxybenzaldehyde (2 g, 14.6 mmol) in EtOH (50 mL) was added a solution of NaCN (0.8 g, 16.3 mmol) in water (5 mL) and the reaction mixture was refluxed for 16 h. The reaction mixture was diluted with water and extracted with EtOAc (2×50 mL). The combined organic layers were washed with water, dried over Na2SO4, filtered and then concentrated in vacuo to yield a crude material which was purified via silica gel column chromatography eluting with 40% EtOAc in hexanes to afford 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone (1.3 g, 65%) as a solid.
Quantity
2 g
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reactant
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0.8 g
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reactant
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50 mL
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solvent
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5 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

4,4'-Dimethoxybenzoin was prepared as described in Example 1. 4,4'-Dimethoxybenzil (50.3 g), ammonium nitrate (20.3 g), cupric acetate (0.69 g) and 150 ml 80% acetic acid were heated to 80° C. with vigorous stirring until a clear, green solution was obtained. Following 1 hour at reflux, the mixture was poured into 1 liter of water and the precipitate was collected. Recrystallization from hot methanol afforded 4,4'-dimethoxybenzil. Yield 44.2 g (88%). 1H NMR (CDCl3) δ7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic, 3.86 (s, 6H OMe).
Quantity
50.3 g
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20.3 g
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reactant
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[Compound]
Name
cupric acetate
Quantity
0.69 g
Type
reactant
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Quantity
150 mL
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reactant
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Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
702
Citations
S Kashino, M Haisa, I Suryanarayana - … Crystallographica Section C …, 1985 - scripts.iucr.org
… The hydrogen bond between the carbonyl O and hydroxyl O atoms in p-anisoin is … Additionally, an IR spectrum (KBr disk) of p-anisoin (1) shows a sharp singlet in the OH stretching …
Number of citations: 5 scripts.iucr.org
N Miyazaki, K Sanada, T Nakamura… - Crystal Growth & …, 2022 - ACS Publications
The asymmetric amplification of p-anisoin was studied by attrition-enhanced deracemization in the presence of chiral standard amino acids. In this reaction, p-anisoin crystallized as a …
Number of citations: 1 pubs.acs.org
A Washio, M Hosaka, N Uemura, Y Yoshida… - Crystal Growth & …, 2021 - ACS Publications
… A search of the CCDC database revealed that the crystal structure of p-anisoin 1 had … -anisoin 1 and then investigated deracemization by dynamic crystallization from racemic p-anisoin 1…
Number of citations: 9 pubs.acs.org
V Andreoni, S Bernasconi, P Bestetti, M Villa - Applied microbiology and …, 1991 - Springer
… Dimeric compounds used in this study as anisoin and fl-O-4 models tested were not degraded (Table 1). Figures 2 and 3 show typical data obtained during time-course utilization of …
Number of citations: 23 link.springer.com
R Gatti, MG Gioia - Journal of pharmaceutical and biomedical analysis, 2006 - Elsevier
… useful fluorogenic reagents, our attention was directed to anisoin, the 4,4′-dimethoxy … This paper describes the application of anisoin as pre-column fluorogenic labelling reagent …
Number of citations: 16 www.sciencedirect.com
L Zechmeister, WH McNeely… - Journal of the American …, 1942 - ACS Publications
… On brushing with 1% permanganate the anisoin was located … The anisoin was eluted with 2 liters of alcohol-ether (10:1) and … of ci's-anisoin oxime can be detectedin the presence of 200 …
Number of citations: 6 pubs.acs.org
G SUMRELL, JI STEVENS… - The Journal of Organic …, 1957 - ACS Publications
… In the course of preparative work on anisoin we have investigated the extent of the reversibility of … The procedure of Hosier5 is usually employed in converting this aldehyde to anisoin. It …
Number of citations: 18 pubs.acs.org
F RAMIREZ, S DERSHOWITZ - The Journal of Organic Chemistry, 1957 - ACS Publications
… The decomposition of anisoin. A mixture of 56 g. of anisoin (mp 112-113), 11.2 g. of … crystalline anisoin, but a 10% yield of anisaldehyde was recovered. The “anhydrous” runs. …
Number of citations: 474 pubs.acs.org
E Espejo, E Agosin, R Vicuña - Archives of microbiology, 1990 - Springer
… and anisoin to hydroanisoin, whereas only Wolfiporia cocos was able to oxidize hydroanisoin to anisoin… anisoin and hydroanisoin. Neither radical modified dimethoxybenzil significantly. …
Number of citations: 11 link.springer.com
JS Buck, SS Jenkins - Journal of the American Chemical Society, 1929 - ACS Publications
… Five benzils were selected as starting materials: benzil made by the oxidation of benzoin with nitric acid; 2 anisil derived from anisoin after the method of Hosier; 3 piperil made from …
Number of citations: 60 pubs.acs.org

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